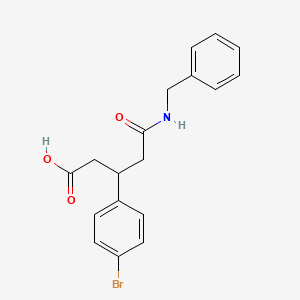

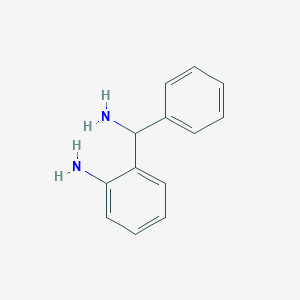

5-(Benzylamino)-3-(4-bromophenyl)-5-oxopentanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(Benzylamino)-3-(4-bromophenyl)-5-oxopentanoic acid, also known as BzATP, is a purinergic receptor agonist that has been extensively studied for its potential applications in scientific research. This compound is a potent activator of P2X receptors, which are ion channels that play important roles in various physiological processes, including neurotransmission, muscle contraction, and immune function.

Wissenschaftliche Forschungsanwendungen

Design and Synthesis of Carboxylic Acid Derivatives

One application involves the design and synthesis of carboxylic acid derivatives, including "5-(Benzylamino)-3-(4-bromophenyl)-5-oxopentanoic acid," as histone deacetylase (HDAC) inhibitors and cytotoxic agents. These compounds were tested for their cytotoxic effect on human tumor cell lines, showing significant inhibitory activity. This research highlights their potential in cancer therapy, particularly against non-small cell lung cancer and hepatocellular carcinoma (HepG2) (Abdel-Atty et al., 2014).

Transformations in Organic Chemistry

Another application is seen in the transformations of certain precursors into novel compounds. For instance, 5-(Benzotriazolyl)-substituted 3,4-dihydropyrid-2-ones were obtained by condensation with benzyl or aryl amines, showcasing a method for synthesizing pyrid-2-one derivatives and exploring nitrogen elimination reactions (Katritzky & Shcherbakova, 1996).

Exploration of Crystallization-induced Asymmetric Transformation

Research into the crystallization-induced asymmetric transformation of related compounds has led to the preparation of high purity γ-oxo-α-amino acids. These compounds, upon reduction, form stable products useful in the synthesis of complex molecules, illustrating the application in asymmetric synthesis and structural determination (Berkeš et al., 2004).

Synthesis of Unnatural Amino Acids

The synthesis of novel amino acids for use in peptidomimetics and combinatorial chemistry has also been explored. For example, 4-Amino-3-(aminomethyl)benzoic acid (AmAbz) was synthesized as a building block for pseudopeptide synthesis, showcasing the versatility of benzylamino compounds in developing novel structures for pharmaceutical applications (Pascal et al., 2000).

Corrosion Inhibition Studies

Additionally, oxadiazole derivatives, including those related to "5-(Benzylamino)-3-(4-bromophenyl)-5-oxopentanoic acid," have been synthesized and evaluated as corrosion inhibitors for mild steel in hydrochloric acid solution. This demonstrates the compound's application in industrial settings, providing a method to protect metals from corrosion (Kalia et al., 2020).

Eigenschaften

IUPAC Name |

5-(benzylamino)-3-(4-bromophenyl)-5-oxopentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18BrNO3/c19-16-8-6-14(7-9-16)15(11-18(22)23)10-17(21)20-12-13-4-2-1-3-5-13/h1-9,15H,10-12H2,(H,20,21)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOQRKLHXGODAHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CC(CC(=O)O)C2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Benzylamino)-3-(4-bromophenyl)-5-oxopentanoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2592445.png)

![2,5-dichloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]thiophene-3-carboxamide](/img/structure/B2592446.png)

![2-(4-chlorophenoxy)-2-methyl-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2592452.png)

![Benzo[d][1,3]dioxol-5-yl(4-((4-cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2592455.png)

![Ethyl 2-((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetate](/img/structure/B2592458.png)

methanone](/img/structure/B2592459.png)

![N-(4,5-dihydro-1,3-thiazol-2-yl)-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide](/img/structure/B2592463.png)

![Tert-butyl 4-[2-[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]ethyl]-3,6-dihydro-2H-pyridine-1-carboxylate](/img/structure/B2592464.png)